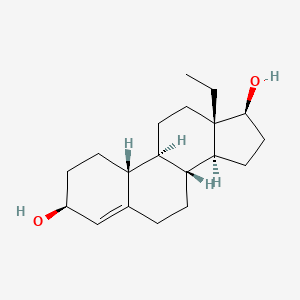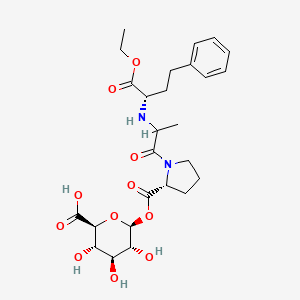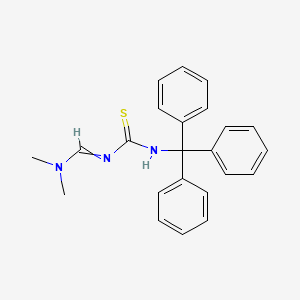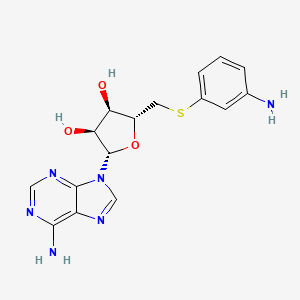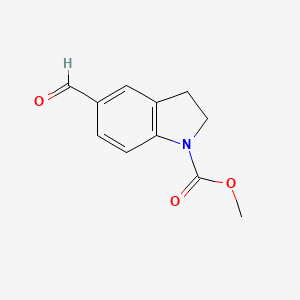![molecular formula C8H6ClN3O2 B13845848 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chloro-3-methylpyrazine with an imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar solvent (e.g., dimethyl sulfoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) in acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: 8-Chloro-3-carboxyimidazo[1,5-a]pyrazine-5-carboxylic acid.
Reduction: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-methanol.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 8-Chloro-3-methylimidazo[1,2-a]pyridine-5-carboxylic acid
- 8-Chloro-3-methylimidazo[1,5-a]pyrimidine-5-carboxylic acid
- 8-Chloro-3-methylimidazo[1,2-a]pyrazine-5-carboxylic acid
Comparison: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid is unique due to its specific ring structure and substitution pattern. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the chlorine atom and the carboxylic acid group can influence its binding affinity to biological targets and its solubility in various solvents.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C8H6ClN3O2 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
8-chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-2-5-7(9)11-3-6(8(13)14)12(4)5/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
DVTJYNFTIMBDIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1C(=CN=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


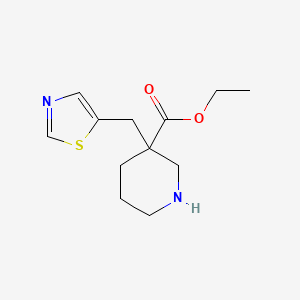

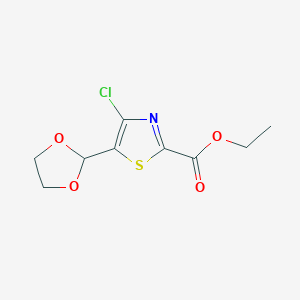
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)

